3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol
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Overview
Description
3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a phenol group substituted with a cyclopropylmethyl(propyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol typically involves the reaction of 3-hydroxybenzaldehyde with cyclopropylmethylamine and propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3-[[Cyclopropylmethyl(amino)methyl]phenol: Lacks the propyl group, leading to different chemical and biological properties.
3-[[Cyclopropylmethyl(ethyl)amino]methyl]phenol: Contains an ethyl group instead of a propyl group, affecting its reactivity and interactions.
3-[[Cyclopropylmethyl(butyl)amino]methyl]phenol: Has a butyl group, which can influence its solubility and biological activity.
Uniqueness
3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects. The presence of both cyclopropylmethyl and propyl groups allows for a range of interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
3-[[cyclopropylmethyl(propyl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-8-15(10-12-6-7-12)11-13-4-3-5-14(16)9-13/h3-5,9,12,16H,2,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFFLFJCYXAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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